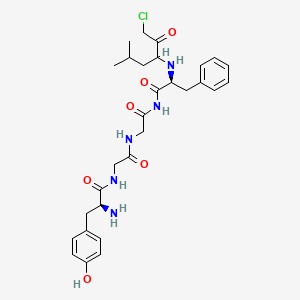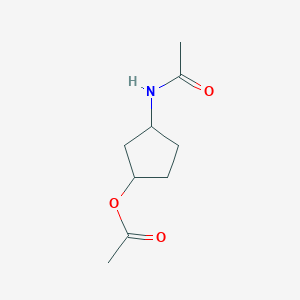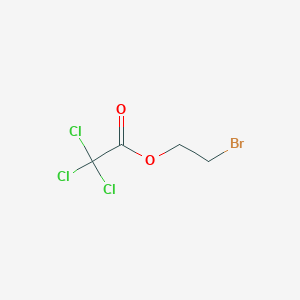![molecular formula C18H17ClN2O B14432849 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile CAS No. 80896-13-5](/img/structure/B14432849.png)
3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile is a chemical compound that features a benzyl group, a 4-chlorophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile typically involves the reaction of benzylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
Applications De Recherche Scientifique
3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler compound with a benzyl group and an amine group.
4-Chlorobenzoyl Chloride: A compound with a 4-chlorophenyl group and a carbonyl chloride group.
Acrylonitrile: A compound with a nitrile group and a vinyl group.
Uniqueness
3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
80896-13-5 |
|---|---|
Formule moléculaire |
C18H17ClN2O |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
3-[benzyl-[2-(4-chlorophenyl)-2-oxoethyl]amino]propanenitrile |
InChI |
InChI=1S/C18H17ClN2O/c19-17-9-7-16(8-10-17)18(22)14-21(12-4-11-20)13-15-5-2-1-3-6-15/h1-3,5-10H,4,12-14H2 |
Clé InChI |
OXSMGBJBVLLLGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC#N)CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


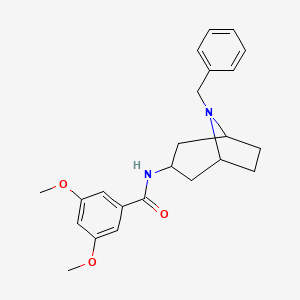


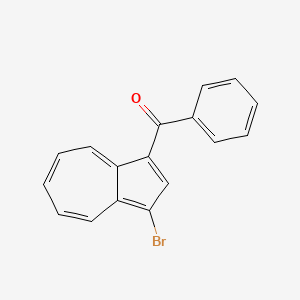



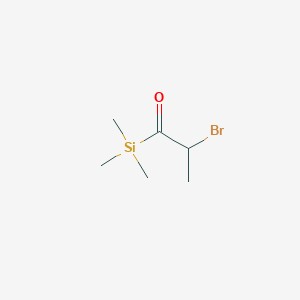
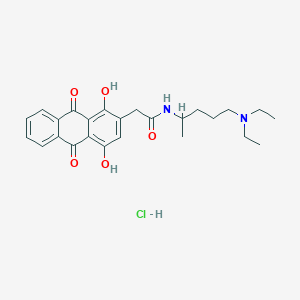
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
